![molecular formula C9H12FNS B1401158 [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine CAS No. 1192369-50-8](/img/structure/B1401158.png)

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine

Übersicht

Beschreibung

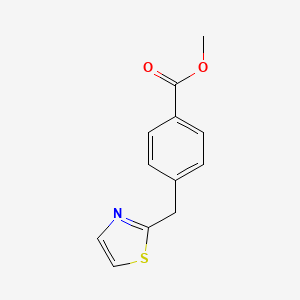

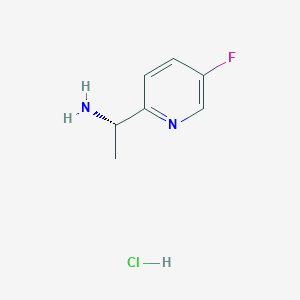

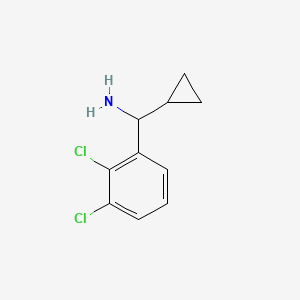

“[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine” is a chemical compound. Based on its name, it contains an ethylsulfanyl group, a fluorophenyl group, and a methanamine group .

Molecular Structure Analysis

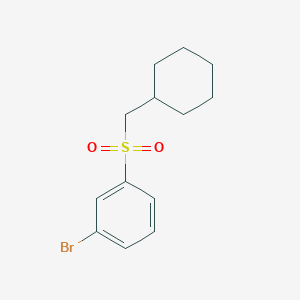

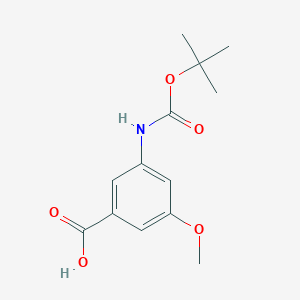

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central phenyl ring (a six-membered carbon ring typical of aromatic compounds), substituted at the 2nd position with an ethylsulfanyl group and at the 5th position with a fluorine atom. The methanamine group would be attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The ethylsulfanyl group might be susceptible to oxidation, and the aromatic ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemical species .Wissenschaftliche Forschungsanwendungen

1. Biased Agonism in Serotonin Receptors

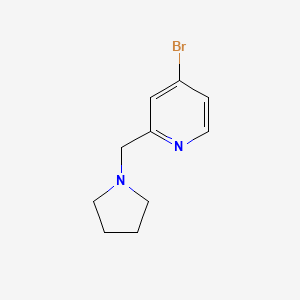

The novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds with structural similarities to [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine, have been designed as biased agonists for serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation and show potential as antidepressant drug candidates due to their high selectivity and antidepressant-like activity in vivo (Sniecikowska et al., 2019).

2. Dual Serotonin/Noradrenaline Reuptake Inhibition

A series of 1-(2-phenoxyphenyl)methanamines, including similar compounds, demonstrates selective dual serotonin and noradrenaline reuptake inhibition. This class of compounds shows promise in balancing human in vitro metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).

3. Chiral Discrimination in Pharmaceutical Chemistry

The separation of enantiomers of structurally related compounds on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase is significant in pharmaceutical chemistry. This process involves intricate interactions like hydrogen bonding and inclusion in amylose carbamate chains, essential for creating enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).

4. Development of Potential Radio-Tracers

Aromatic nucleophilic substitution used to create compounds like [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system, is a crucial area of research. This process involves the use of trimethylammonium trifluoromethanesulfonates, indicating the importance of such compounds in developing diagnostic tools in neurology (Haka, Kilbourn, Watkins, & Toorongian, 1989).

5. Synthesis of Novel Compounds

The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through polyphosphoric acid condensation demonstrates the versatility of these compounds in creating new chemical entities. This process is important for expanding the range of available compounds for various applications in chemistry and pharmacology (Shimoga, Shin, & Kim, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-ethylsulfanyl-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPPNOLDSMJSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)

![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)

amine](/img/structure/B1401098.png)